Thiane-2-carboxamide

Overview

Description

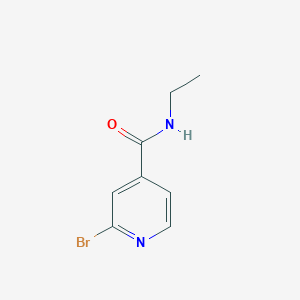

Thiane-2-carboxamide is a chemical compound with the molecular formula C6H11NOS and a molecular weight of 145.22 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR .

Chemical Reactions Analysis

This compound, like other carboxamide derivatives, can participate in various chemical reactions. For instance, thiazole carboxamide derivatives have been shown to have potent inhibitory activities against COX enzymes .

Scientific Research Applications

Antitumor Activity

- Src/Abl Kinase Inhibition : Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, related to Thiane-2-carboxamide, have shown potent inhibition of Src/Abl kinases. These compounds exhibit significant antiproliferative activity against various tumor cell lines and demonstrate oral activity in preclinical leukemia models, suggesting their potential in oncology (Lombardo et al., 2004).

Stem Cell Research

- Improving Stem Cell Generation : N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, a compound structurally related to this compound, has been identified as an enhancer in the generation of human induced pluripotent stem cells from fibroblasts. This highlights its importance in stem cell research and potential regenerative medicine applications (Ries et al., 2013).

Antimicrobial Activity

- Metal Complexes with Antimicrobial Properties : Carboxamide derivatives from this compound were used to synthesize metal complexes (Co(II), Ni(II), Cu(II), Zn(II)) that exhibit enhanced antimicrobial activity compared to the parent ligands against various bacterial and fungal strains, signifying their potential in developing new antimicrobial agents (Sumrra et al., 2016).

Chemical Synthesis and Material Science

- Ortho-Alkylation Catalysis : Research has demonstrated the use of 8-aminoquinoline-based aryl carboxamides in iron-catalyzed ortho-alkylation, a process relevant for synthesizing complex organic molecules. This showcases the role of carboxamide compounds in facilitating new chemical synthesis pathways (Fruchey et al., 2014).

- Polymer Synthesis : Thianthrene-based polyamides, which can be synthesized from carboxamides, display good solubility and thermal stability, making them valuable for material science applications (Johnson & Mathias, 1995).

Antiviral and Antifungal Research

- Thiazole Nucleosides with Antiviral Properties : Thiazole carboxamides were utilized in the synthesis of nucleosides with significant antiviral activity against various viruses, highlighting their potential in antiviral drug development (Srivastava et al., 1977).

- Fungicide Activity of Thiazole Derivatives : Thiazole carboxamide derivatives have shown promising fungicide activity, underlining their potential in agricultural applications (Andreani et al., 1995).

Mechanism of Action

Target of Action

Thiane-2-carboxamide, a derivative of arylcarboxamide, has been identified to target the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a transporter protein that plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .

Biochemical Pathways

It is known that the compound interferes with the function of mmpl3, a key player in the biosynthesis of the mycobacterial cell wall . This disruption can lead to downstream effects that inhibit the growth and survival of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s drug-likeness and potential oral bioavailability have been suggested .

Result of Action

The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, this compound disrupts the biosynthesis of the mycobacterial cell wall, leading to potent anti-tubercular activity .

Action Environment

It is known that the biosynthesis and accumulation of secondary metabolites in medicinal plants, which could include this compound, are affected by environmental factors such as light .

Biochemical Analysis

Biochemical Properties

Thiane-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibition of these enzymes suggests that this compound could be a potential therapeutic agent for diseases like Alzheimer’s . The molecular interactions of this compound with the active sites of these enzymes have been confirmed through molecular docking simulations .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to impact the cholinergic system by inhibiting AChE and BChE, which are crucial for neurotransmission . This inhibition can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes like urease, AChE, and BChE, inhibiting their activity . This inhibition disrupts the normal biochemical pathways, leading to changes in cellular processes and gene expression. The molecular docking simulations have provided insights into the binding interactions of this compound with these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. At higher doses, this compound can cause toxicity, leading to adverse effects on cellular function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes like urease, AChE, and BChE . These interactions can lead to changes in the levels of metabolites and the overall metabolic balance within cells. The inhibition of these enzymes disrupts normal metabolic pathways, leading to alterations in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its efficacy, as they determine the concentration of the compound at the target sites.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its target sites within the cell, where it can exert its effects on enzyme activity, gene expression, and cellular metabolism.

Properties

IUPAC Name |

thiane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNOTRQEQCOECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)